molecular formula C14H17F3N2O4 B2426897 N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1705474-74-3

N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

Cat. No. B2426897
CAS RN: 1705474-74-3
M. Wt: 334.295
InChI Key: GYSXEMBGSIWYHF-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a chemical compound that has potential applications in scientific research. This compound has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied. In

Scientific Research Applications

Synthesis Methodologies

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence has been developed. This methodology is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides from (3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones, providing a useful formula for both anthranilic acid derivatives and oxalamides. The method is operationally simple and high yielding, indicating its potential for efficient production of related compounds (Mamedov et al., 2016).

Structural Analysis

In the structure of N,N′-bis(substituted)oxamide compounds, such as the title compound, the plane of the chlorohydroxyphenyl ring subtends a significant angle to the plane of the oxalamide unit. This arrangement influences the three-dimensional supramolecular structure via classical O—H⋯O and N—H⋯O hydrogen bonds (Wang et al., 2016).

Electrocatalytic Applications

N-oxyl compounds, which are structurally related to N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide, are known for their widespread use as catalysts for the selective oxidation of organic molecules. These compounds have been used extensively under electrochemical conditions, showcasing their ability to facilitate a wide range of electrosynthetic reactions. The electrochemical properties and applications of N-oxyl compounds provide insights into their potential for industrial applications (Nutting et al., 2018).

Polymer Nucleation

The effect of thermal history and shear flow on the crystallization behavior of poly(l-lactic acid) (PLLA) with N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA) as a nucleator was investigated. The study highlights the importance of thermal history in determining the crystallization rate and demonstrates the potential of specific nucleators in enhancing the processing and properties of biodegradable polymers (Shen et al., 2016).

properties

IUPAC Name

N-(2-methoxyethyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4/c1-23-8-7-18-11(20)12(21)19-9-13(22,14(15,16)17)10-5-3-2-4-6-10/h2-6,22H,7-9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSXEMBGSIWYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=CC=CC=C1)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

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